Product packaging for Levocetirizine dihydrochloride(Cat. No.:CAS No. 130018-87-0)

Levocetirizine dihydrochloride

カタログ番号: B1675097
CAS番号: 130018-87-0
分子量: 425.3 g/mol
InChIキー: CUSPGNDCPOVPBA-ZMBIFBSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2N2O3 B1675097 Levocetirizine dihydrochloride CAS No. 130018-87-0

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

130018-87-0

分子式

C21H26Cl2N2O3

分子量

425.3 g/mol

IUPAC名

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

InChIキー

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

異性体SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

正規SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

外観

Solid powder

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride
(2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
cetirizine (R)-form dihydrochloride
levocetirizine
levocetirizine dihydrochloride
levocetirizine hydrochloride
levocetrizine
UCB-28556
Xusal
Xyzal

製品の起源

United States

説明

Enantiomeric Relationship with Cetirizine (B192768)

Cetirizine is a racemic mixture, meaning it is composed of equal parts of two enantiomers: levocetirizine (B1674955), the (R)-enantiomer, and dextrocetirizine, the (S)-enantiomer. nih.govresearchgate.net Levocetirizine is the pharmacologically active isomer, responsible for the antihistaminic effects of cetirizine. nih.govscispace.com The other enantiomer, dextrocetirizine, is significantly less potent. ucl.ac.be

The development of levocetirizine as a single-enantiomer drug from the racemic cetirizine is an example of a "chiral switch". nih.gov This was driven by research demonstrating that the therapeutic activity of cetirizine is primarily attributable to the levocetirizine enantiomer. nih.gov Importantly, levocetirizine is stable and does not convert to dextrocetirizine in the body. nih.govportico.org

Overview of Pharmacological Classification as a Selective H1 Receptor Antagonist

Levocetirizine is classified as a selective peripheral H1 receptor antagonist. nih.govgeneesmiddeleninformatiebank.nl It works by competing with histamine (B1213489) for binding to H1 receptors on effector cells. cancer.govpediatriconcall.com This action blocks histamine from initiating the cascade of events that lead to allergic symptoms. pediatriconcall.compatsnap.com

A key characteristic of levocetirizine is its high affinity and selectivity for the H1 receptor. ucl.ac.bewikipedia.org Binding studies have shown that levocetirizine has a significantly higher affinity for the human H1 receptor compared to cetirizine. geneesmiddeleninformatiebank.nlfda.gov Specifically, the affinity of levocetirizine for the H1 receptor is approximately twofold higher than that of cetirizine. geneesmiddeleninformatiebank.nlfda.gov Furthermore, levocetirizine demonstrates a high degree of selectivity, being over 600 times more selective for H1 receptors compared to a wide range of other receptors. ucl.ac.bewikipedia.org

Research indicates that levocetirizine dissociates from H1 receptors much more slowly than its (S)-enantiomer, which may contribute to its prolonged duration of action. ucl.ac.benih.gov This prolonged receptor occupancy means that after a single administration, levocetirizine shows a receptor occupancy of 90% at 4 hours and 57% at 24 hours. geneesmiddeleninformatiebank.nl

Detailed Research Findings

Receptor Binding Affinity

The interaction between levocetirizine and the H1 receptor has been a subject of detailed investigation. Competition binding experiments have quantified the binding affinities (Ki) of cetirizine and its enantiomers for the human H1 histamine receptor. These studies highlight the stereoselectivity of the binding.

CompoundBinding Affinity (Ki) in nM
Levocetirizine3
Cetirizine6
(S)-cetirizine (dextrocetirizine)100
Data sourced from multiple binding studies. ucl.ac.benih.gov

The data clearly shows that levocetirizine has the highest affinity for the H1 receptor, being twice as potent as the racemic mixture cetirizine and approximately 33 times more potent than the (S)-enantiomer. ucl.ac.be

Pharmacokinetic Properties

The pharmacokinetic profiles of levocetirizine and its counterpart, dextrocetirizine, also show notable differences, further justifying the use of the single levo-enantiomer.

Pharmacokinetic ParameterLevocetirizineDextrocetirizine
Apparent Volume of Distribution0.41 L/kg0.60 L/kg
Non-renal Clearance11.8 mL/min29.2 mL/min
Source: Comparative pharmacological studies. nih.gov

These findings indicate that levocetirizine has a smaller volume of distribution and is cleared less by non-renal pathways compared to dextrocetirizine. nih.gov

Advanced Chemical Synthesis and Stereochemical Aspects

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure levocetirizine (B1674955) is primarily achieved through three main strategies: asymmetric synthesis, chiral resolution of a racemic intermediate, and conversion from a chiral precursor.

Asymmetric reduction of a prochiral ketone is a key strategy to establish the chiral center in levocetirizine's precursor. One notable method involves the asymmetric reduction of a 4-chlorobenzophenone (B192759) derivative using a chiral borane (B79455) reagent. justia.com This approach utilizes a catalyst, such as one generated in situ from a chiral lactam alcohol and borane, to stereoselectively reduce the ketone to the corresponding chiral alcohol. uspnf.comnih.gov

Table 1: Asymmetric Reduction of 4-Chlorobenzophenone Derivative

ParameterResultReference
Substrate Tricarbonyl chromium complex of 4-chlorobenzophenone justia.com
Catalyst Chiral borane reagent justia.com
Product Chiral alcohol intermediate justia.com
Yield 99% justia.com
Enantiomeric Excess (e.e.) 98% justia.com
Final Product Optical Purity 95% justia.com

Preparative chiral chromatography is a powerful technique for obtaining enantiomerically pure compounds and is confirmed to be used in the industrial-scale production of levocetirizine. ingentaconnect.comdissertationtopic.net This method typically involves the separation of a racemic mixture of a suitable intermediate.

A well-documented process involves the resolution of racemic cetirizine (B192768) amide. ingentaconnect.com The amide derivative is chosen because it exhibits excellent separation characteristics on a specific chiral stationary phase (CSP). The separation is performed using High-Performance Liquid Chromatography (HPLC) with a Chiralpak AD column. ingentaconnect.com This setup allows for a high selectivity (α value of 2.76) between the two enantiomeric amides, enabling the isolation of the desired enantiomer with an enantiomeric excess value greater than 99%. justia.comingentaconnect.com The purified enantiomeric amide is then hydrolyzed to afford levocetirizine. justia.com While effective, the throughput of preparative chromatography can be a limitation for industrial-scale synthesis, though it remains a viable and utilized option. google.com

A more recent and environmentally friendly approach involves the direct catalytic oxidation of the corresponding chiral precursor, L-hydroxyzine (the R-enantiomer of hydroxyzine). justia.comgoogle.com This method avoids the need for resolving a racemic mixture, as the chirality is already present in the starting material.

The process employs a bimetallic palladium-based catalyst on a carbon support (Pd-M/C), where 'M' can be a secondary metal such as Cobalt (Co), Lead (Pb), or Bismuth (Bi). justia.comgoogle.com The oxidation is carried out using air or oxygen in a mixed solvent system under basic conditions (pH 9-14). justia.comgoogle.com This method is highly efficient, achieving a substrate conversion rate of 90-99% and a high selectivity for levocetirizine (up to 98.7%). justia.comgoogle.com The resulting levocetirizine boasts a high optical purity of over 99%. justia.comgoogle.com The use of a relatively inexpensive and recyclable catalyst makes this route attractive for industrial applications. google.com

Table 2: Catalytic Oxidation of L-hydroxyzine

ParameterDetailsReference
Substrate L-hydroxyzine justia.comgoogle.com
Catalyst Pd-M/C (M = Co, Pb, or Bi) justia.comgoogle.com
Oxidant Air or Oxygen justia.comgoogle.com
pH 9-14 justia.comgoogle.com
Substrate Conversion 90-99% justia.comgoogle.com
Levocetirizine Selectivity Up to 98.7% justia.comgoogle.com
Optical Purity ≥ 99% justia.comgoogle.com

Industrial Synthesis Routes and Process Optimization

For industrial production, an ideal synthesis route must be cost-effective, scalable, safe, and environmentally benign. Several routes to levocetirizine have been developed and optimized for large-scale manufacturing.

Another route involves the condensation of (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, a key chiral intermediate, with a 2-chloroethoxy acetic acid derivative (like 2-chloroethoxy acetamide (B32628) or 2-chloroethoxy acetonitrile) followed by hydrolysis. justia.comgoogle.com The synthesis of this key intermediate itself has been a subject of optimization to avoid hazardous reagents like bis-chloroethylamine. justia.comgoogle.com

The catalytic oxidation of L-hydroxyzine described in section 2.1.3 is also a strong candidate for industrial synthesis due to its high efficiency, high purity output, and favorable environmental profile. google.comgoogle.com The choice of a specific industrial route often depends on a company's access to starting materials, technological capabilities, and economic considerations.

Control of Optical Purity in Synthesis

Ensuring the enantiomeric purity of the final levocetirizine dihydrochloride (B599025) is critical. The United States Pharmacopeia (USP) mandates an enantiomeric purity of not less than 99.5%, with a limit of not more than 2.0% for the S-enantiomer. uspnf.comeurotradesl.com Control of optical purity is a key aspect at various stages of the synthesis and is verified using specialized analytical techniques.

During synthesis, factors that can cause racemization, such as the use of excess alkali metal hydroxide (B78521) during hydrolysis, must be carefully controlled. google.com The final product's optical purity is typically confirmed using chiral chromatography. High-Performance Liquid Chromatography (HPLC) is the standard method, employing a chiral stationary phase to separate the R- and S-enantiomers. uspnf.comgoogle.com

Another validated method for determining enantiomeric purity is capillary electrophoresis (CE) mediated by an anionic cyclodextrin. ingentaconnect.com This technique can reliably quantify the presence of the unwanted dextrocetirizine (S-enantiomer) in the final pharmaceutical product. ingentaconnect.com

Table 3: Analytical Method for Enantiomeric Purity (USP)

ParameterSpecificationReference
Technique High-Performance Liquid Chromatography (LC) uspnf.com
Column 4.6-mm × 25-cm; 5-µm packing L90 uspnf.com
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 4.8) (30:70) uspnf.com
Detector UV 230 nm uspnf.com
Column Temperature 30°C uspnf.com
Flow Rate 0.5 mL/min uspnf.com
Acceptance Criteria NMT 2.0% of the S-enantiomer uspnf.com

Molecular and Cellular Mechanisms of Action

H1 Receptor Antagonism: Binding and Selectivity

Levocetirizine (B1674955) functions as a potent and selective antagonist of the H1 histamine (B1213489) receptor, a member of the G-protein coupled receptor superfamily. researchgate.netucl.ac.be This antagonism prevents histamine from binding to and activating the receptor, thereby mitigating the cascade of allergic responses.

Levocetirizine demonstrates a high binding affinity for human H1 histamine receptors. nih.govresearchgate.net This binding is stereoselective, meaning that levocetirizine, as a single R-enantiomer, interacts more favorably with the receptor than its S-enantiomer counterpart, (S)-cetirizine. ucl.ac.benih.govnih.gov Comparative studies have confirmed that levocetirizine possesses a superior binding affinity for the H1 receptor when compared to its racemic mixture, cetirizine (B192768). nih.gov The affinity of the R-enantiomer is approximately two-fold higher than that of the racemic compound and about 30-fold greater than that of the (S)-enantiomer, highlighting the specific molecular recognition involved in its binding. ucl.ac.beresearchgate.net Furthermore, levocetirizine exhibits a high degree of selectivity, being 600-fold more selective for H1 receptors compared to a range of other receptors and channels. ucl.ac.benih.gov

Virtually all H1-antihistamines, including levocetirizine, function as inverse agonists at the histamine H1 receptor rather than as neutral antagonists. nih.govwikipedia.org Inverse agonists bind to the same receptor as an agonist but induce an opposite pharmacological response. In the case of the H1 receptor, which possesses a degree of constitutive activity (activity in the absence of an agonist), levocetirizine stabilizes the receptor in its inactive conformation. This action reduces the baseline level of receptor signaling, contributing to its therapeutic effect beyond simply blocking histamine binding.

Binding studies have established that the interaction between levocetirizine and histamine at the H1 receptor is competitive. ucl.ac.benih.govnih.gov This means that levocetirizine and histamine compete for the same binding site on the receptor. ucl.ac.be As the concentration of levocetirizine increases, it progressively displaces histamine from the H1 receptors, thereby reducing the histamine-induced response. nih.gov Despite some functional studies in isolated organs suggesting a noncompetitive profile, receptor-level binding assays confirm a competitive mechanism. ucl.ac.benih.gov

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Competition binding experiments using radiolabeled mepyramine have determined the Ki values for levocetirizine and its related compounds at the human H1 histamine receptor. These studies consistently show a significantly lower Ki for levocetirizine compared to its S-enantiomer.

Table 1: H1 Receptor Binding Affinities (Ki)

CompoundKi Value (nM)Source
Levocetirizine3 ucl.ac.benih.govresearchgate.net
Levocetirizine3.31 ± 0.45 nih.gov
(S)-Cetirizine100 ucl.ac.benih.govresearchgate.net
(S)-Cetirizine39.1 ± 7.00 nih.gov
Cetirizine (racemic)6 ucl.ac.benih.govresearchgate.net

This table presents the inhibition constants (Ki) for levocetirizine and related compounds, demonstrating the high and stereoselective affinity of levocetirizine for the human H1 histamine receptor.

Receptor Binding Kinetics and Dissociation Dynamics

Beyond binding affinity, the kinetics of how a drug associates with and dissociates from its target are crucial determinants of its pharmacological action.

A key feature of levocetirizine's mechanism is its extended residence time at the H1 receptor, which is a result of its slow dissociation kinetics. nih.govnih.gov The dissociation half-time—the time it takes for half of the drug to detach from the receptor—is significantly longer for levocetirizine compared to its S-enantiomer. This prolonged engagement with the receptor means that levocetirizine can continue to exert its antagonistic effect even after the concentration of the free drug in the bloodstream has decreased. nih.govfrontiersin.org This property contributes to its long duration of action and allows it to function as a pseudo-irreversible antagonist in functional contexts. ucl.ac.benih.govresearchgate.netsemanticscholar.org The carboxylic acid group of levocetirizine appears to be a critical factor for this long dissociation time, as modifications to this group result in more rapid dissociation. ucl.ac.benih.gov

Table 2: Dissociation Half-Time from H1 Receptors

CompoundDissociation Half-Time (minutes)Source
Levocetirizine142 ucl.ac.benih.govresearchgate.netsemanticscholar.org
Levocetirizine140 nih.gov
(S)-Cetirizine6 ucl.ac.benih.govresearchgate.netsemanticscholar.org

This table compares the dissociation half-times of levocetirizine and its S-enantiomer from the human H1 histamine receptor, illustrating the significantly extended receptor residence time of levocetirizine.

Dissociation Rate Constants (koff) and Half-Times

The binding kinetics of levocetirizine to the human H1 histamine receptor are characterized by a notably slow dissociation rate. nih.govucl.ac.beresearchgate.net This kinetic profile is a key factor in its mechanism of action. nih.govucl.ac.be Studies have determined the dissociation rate constant (koff) for levocetirizine to be approximately 0.011 min⁻¹. acs.org This slow rate of separation from the receptor results in a prolonged dissociation half-time, which has been measured at 142 minutes. nih.govucl.ac.beresearchgate.netnih.gov

In contrast, the (S)-enantiomer of cetirizine, also known as the distomer, dissociates from the H1 receptor much more rapidly, with a dissociation half-time of only 6 minutes. nih.govucl.ac.beresearchgate.net This significant difference in dissociation kinetics highlights the stereoselectivity of the interaction with the receptor. Furthermore, analogs of levocetirizine where the carboxylic acid moiety is modified, such as hydroxyl or methyl ester analogs, also exhibit much faster dissociation, with half-times of 31 minutes and 7 minutes, respectively. nih.govucl.ac.beresearchgate.netresearchgate.net

CompoundDissociation Half-Time (minutes)
Levocetirizine142
(S)-cetirizine6
Hydroxyl analog31
Methyl ester analog7

Pseudo-Irreversible Antagonism in Functional Studies

The slow dissociation kinetics of levocetirizine from the H1 receptor provide a molecular basis for the observation of pseudo-irreversible or insurmountable antagonism in certain functional studies. nih.govucl.ac.beresearchgate.netresearchgate.net While the binding is chemically reversible, the rate of dissociation is so slow that, within the typical timeframe of functional laboratory experiments on isolated organs, the receptor-antagonist complex is very stable. nih.govresearchgate.net This prolonged receptor occupancy means that even after the removal of the unbound drug from the experimental system, a significant fraction of receptors remains blocked. nih.govfrontiersin.org Consequently, the tissue's response to histamine is not readily restored, and the antagonism appears noncompetitive or irreversible, distinguishing it from the easily reversible competitive antagonism seen with compounds that have faster dissociation rates. nih.govucl.ac.be

Molecular Determinants of Receptor Interaction

Role of the Carboxylic Acid Moiety in Binding and Dissociation Kinetics

The carboxylic acid group is a critical structural feature of the levocetirizine molecule, playing a primary role in its characteristic slow binding kinetics. researchgate.netacs.orgnih.gov This moiety is largely responsible for the slow dissociation rate and long residence time at the H1 receptor. nih.govucl.ac.beresearchgate.net Evidence for this comes from studies on levocetirizine analogs where this functional group is altered. As previously noted, converting the carboxylic acid to a hydroxyl or methyl ester group results in a dramatic acceleration of the dissociation rate, with the dissociation half-time decreasing from 142 minutes for levocetirizine to 31 and 7 minutes for the hydroxyl and methyl ester analogs, respectively. nih.govucl.ac.beresearchgate.net This demonstrates that the anionic carboxylate functionality is a key anchor contributing to the stability of the drug-receptor complex.

Impact of Specific Amino Acid Residues (e.g., Lys191, Thr194) on Affinity and Stereoselectivity

Site-directed mutagenesis studies have identified specific amino acid residues within the H1 receptor that are crucial for its interaction with levocetirizine. Lysine 191 (Lys191), located in the fifth transmembrane domain, is of particular importance. nih.govucl.ac.benih.gov The mutation of Lys191 to alanine (B10760859) (Ala191) significantly alters the binding kinetics of levocetirizine, decreasing its dissociation half-time more than tenfold, from 142 minutes to 13 minutes. nih.govucl.ac.beresearchgate.net This mutation also reduces the binding affinity of levocetirizine, increasing its Ki value from 3 nM to 12 nM. nih.govucl.ac.be

Interestingly, thermodynamic analysis revealed that the interaction is more complex than a simple electrostatic salt bridge. nih.gov The higher affinity of levocetirizine for the wild-type H1 receptor is primarily achieved through stronger entropy-dependent hydrophobic binding forces. nih.gov The Lys191 residue appears to differentially regulate the binding forces of the enantiomers, and contrary to initial predictions, it may negatively regulate the enthalpy-dependent electrostatic binding forces of levocetirizine. nih.gov

Another key residue, Threonine 194 (Thr194), plays a role in the stereoselectivity of the receptor. nih.govresearchgate.net Mutating Thr194 reduces the binding stereoselectivity by selectively increasing the affinity for the (S)-cetirizine distomer. nih.govucl.ac.beresearchgate.net

ConditionLevocetirizine Dissociation Half-Time (min)Levocetirizine Affinity (Ki, nM)
Wild-Type H1 Receptor1423
Lys191 to Ala191 Mutant Receptor1312

Exploration of Binding Sites within the H1 Receptor (e.g., Phosphate (B84403) Binding Pocket)

The binding site for levocetirizine lies within a pocket formed by the transmembrane domains of the H1 receptor. nih.gov Structural biology and molecular modeling studies have provided insights into this region. The crystal structure of the H1 receptor revealed an anion-binding region near the main ligand-binding pocket, which is occupied by a phosphate ion in the crystal structure. acs.orgnih.gov This "phosphate binding pocket" is formed by several residues, including Lys191. acs.orgnih.gov It is proposed that the anionic carboxylate group of second-generation antihistamines, such as levocetirizine, directly interacts with this specific pocket. acs.orgnih.gov The interaction between the carboxylic acid moiety of levocetirizine and residues like Lys191 within this anion-binding site is thought to anchor the molecule, contributing significantly to its high affinity and slow dissociation kinetics. acs.orgnih.gov

Mechanistic Drug Drug and Drug Protein Interactions

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoenzymes)

Levocetirizine (B1674955) is characterized by its limited metabolism in humans. nih.gov A significant portion of an administered dose, approximately 85.8%, is excreted unchanged in the urine, indicating that it is poorly metabolized. nih.govdrugbank.com The metabolic pathways that do contribute to the minor biotransformation of levocetirizine include oxidation (such as hydroxylation and O-dealkylation), glucuroconjugation, and taurine (B1682933) conjugation. nih.gov

In vitro studies have demonstrated that at concentrations near the clinical peak plasma concentration, levocetirizine does not act as an inhibitor for key cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net Furthermore, it does not induce the activity of uridine (B1682114) 5'-diphospho-glucuronosyltransferase 1A, CYP1A2, CYP2C9, or CYP3A4. researchgate.net This low potential for interaction with the CYP450 system suggests a minimal risk of metabolic drug-drug interactions when levocetirizine is co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Protein Binding Studies

The interaction of levocetirizine with plasma proteins, particularly Human Serum Albumin (HSA), is a key determinant of its distribution and pharmacokinetics.

Spectroscopic studies have confirmed a direct interaction between levocetirizine dihydrochloride (B599025) and Human Serum Albumin (HSA). drugbank.com The mechanism of this interaction involves static quenching, which indicates the formation of a ground-state complex between the drug and the protein. researchgate.net The binding is primarily driven by ionic interactions. drugbank.com In vivo, the plasma protein binding of radiolabelled levocetirizine was found to be 96.1% one hour after administration. nih.gov

Binding Constants (KA) and Number of Binding Sites (n) for Levocetirizine and Cetirizine (B192768) with HSA at Different Temperatures
CompoundTemperature (K)KA (x 104 L·mol-1)n
Levocetirizine2981.890.91
3101.450.89
3181.110.87
Cetirizine29810.761.15
3107.761.11
3185.591.08

Competitive binding experiments have been employed to identify the specific binding location of levocetirizine on the HSA molecule. These studies have deduced that levocetirizine specifically binds within the region of Site II, also known as the diazepam binding site. drugbank.comresearchgate.net This finding suggests a potential for competitive displacement interactions if levocetirizine is administered concurrently with other drugs that also bind to Site II. drugbank.com

The binding of cetirizine's enantiomers to HSA demonstrates stereoselectivity. drugbank.com Research comparing levocetirizine (the R-enantiomer) with the racemic mixture (cetirizine) shows that the binding constant (K(A)) and the number of binding sites (n) are smaller for levocetirizine than for cetirizine. drugbank.comresearchgate.net This indicates that HSA differentiates between the enantiomers, a factor that regulates the transport and disposition of the drug. drugbank.com

The interaction between levocetirizine and HSA induces conformational changes in the protein's secondary structure. drugbank.com Circular dichroism (CD) spectroscopy has revealed that upon binding of levocetirizine, the alpha-helical content of HSA decreases significantly. researchgate.net

Changes in HSA Secondary Structure upon Levocetirizine Binding
HSA StateAlpha-Helical Content (%)
Free HSA63.1
HSA-Levocetirizine Complex54.9

This reduction in alpha-helicity is accompanied by a corresponding increase in other secondary structural elements, such as beta-strands and beta-turns. drugbank.comresearchgate.net

Non-enzymatic glycosylation (NEG), a process where glucose attaches to proteins and is more prevalent in diabetic individuals, has been shown to affect the interaction between levocetirizine and HSA. drugbank.comresearchgate.net This alteration in binding suggests that the pharmacokinetic profile of levocetirizine may differ in patients with diabetes compared to healthy individuals, potentially necessitating adjustments in its clinical use for this population. drugbank.com

Interactions with Co-Administered Drugs (e.g., Diclofenac (B195802) Sodium)

The co-administration of levocetirizine dihydrochloride with other therapeutic agents can lead to drug-drug interactions, altering their pharmacokinetic and pharmacodynamic profiles. A notable example is the interaction between this compound and the non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. In vitro studies have been conducted to elucidate the mechanisms and consequences of this interaction.

Detailed research into the interaction between this compound and diclofenac sodium has revealed a multi-faceted interplay. Spectroscopic and theoretical studies, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹HNMR), and mass spectrometry, have confirmed a direct interaction between the two compounds in an aqueous solution. researchgate.netsemanticscholar.orgkisti.re.kr The primary mechanisms identified are:

Ion-pair formation: This occurs between the positively charged piperazine (B1678402) ring of levocetirizine and the negatively charged carboxylate group of diclofenac.

Hydrogen bonding: The formation of weak hydrogen bonds contributes to the stability of the interaction complex. researchgate.netsemanticscholar.orgkisti.re.kr

Non-bonding π-π interactions: These interactions occur between the aromatic rings present in both molecules. researchgate.netsemanticscholar.orgkisti.re.kr

Charge-transfer: A transfer of charge from diclofenac to levocetirizine has also been observed. researchgate.netsemanticscholar.orgkisti.re.kr

These molecular interactions can have significant implications for the bioavailability of both drugs. The in vitro availability of levocetirizine and diclofenac has been shown to be altered when the two are present together, with the extent of this alteration being dependent on the pH of the environment. researchgate.net This suggests that the absorption of these drugs could be affected when they are co-administered.

One study investigated the percent availability of levocetirizine and diclofenac sodium at different pH levels (4, 7.4, and 9) to simulate various physiological environments. The results indicated a significant interaction, with diclofenac sodium markedly affecting the availability of levocetirizine, and vice versa. researchgate.net

Research Findings on the In Vitro Availability of Levocetirizine and Diclofenac Sodium

pHEffect of Diclofenac Sodium on Levocetirizine Availability (%)Effect of Levocetirizine on Diclofenac Sodium Availability (%)
4Decreased to 0.0%Decreased by 4.9%
7.4IncreasedIncreased by 170%
9Decreased to 0.0%Increased by 206.57%

This table presents the percentage change in the availability of one drug in the presence of the other at various pH levels, based on in vitro spectrophotometric studies. researchgate.net

The findings from these studies suggest that the simultaneous administration of this compound and diclofenac sodium may lead to altered therapeutic effects due to changes in drug availability. researchgate.net It is therefore recommended that caution be exercised, and a suitable time interval be maintained between the administration of these two drugs to avoid potential interactions. researchgate.net

Future Research Directions

Exploration of Undiscovered Mechanisms of Action

Levocetirizine (B1674955) primarily functions by blocking histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com However, emerging evidence suggests its therapeutic effects may extend beyond this primary mechanism. Several studies have indicated that Levocetirizine possesses anti-inflammatory properties. researchgate.netnih.gov This has prompted further investigation into its potential immunomodulatory effects. For instance, research has shown that Levocetirizine can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. researchgate.net Future studies will likely focus on elucidating the precise molecular pathways through which Levocetirizine exerts these anti-inflammatory effects, which could open avenues for its use in a broader range of inflammatory conditions.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolites

Accurate measurement of Levocetirizine and its metabolites in biological samples is crucial for pharmacokinetic and clinical studies. While various analytical methods exist, including HPLC and spectrophotometry, there is a continuous drive to develop more sensitive and efficient techniques. ijpsr.comresearchgate.netnih.gov Future research will likely focus on the advancement of hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity for trace analysis. nih.govdovepress.com The development of such methods will facilitate more precise pharmacokinetic modeling and a better understanding of the drug's metabolic fate.

Table 1: Current and Future Analytical Techniques for Levocetirizine Dihydrochloride (B599025)

Analytical TechniqueCurrent ApplicationPotential Future Advancements
High-Performance Liquid Chromatography (HPLC)Widely used for quantification in pharmaceutical formulations. nih.govDevelopment of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient analysis.
UV-Visible SpectrophotometrySimple and cost-effective method for routine analysis. ijpsr.comMiniaturization of spectrophotometric systems for portable and on-site analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive method for determining drug concentrations in plasma. nih.govdovepress.comApplication in metabolomics to identify and quantify a wider range of metabolites.

Rational Design of Next-Generation Formulations with Tailored Release Profiles

Innovations in drug delivery systems are a key area of future research for Levocetirizine. The development of novel formulations aims to improve patient compliance and therapeutic efficacy. Orally disintegrating tablets (ODTs) and oral thin films (OTFs) are being explored to provide a more convenient dosage form, particularly for pediatric and geriatric patients. researchgate.netnih.govnih.gov Research is also focused on creating formulations with tailored release profiles, such as extended-release or pulsatile-release systems, to provide prolonged therapeutic effects and reduce dosing frequency. mdpi.com The use of nanotechnology, such as core-shell type nanofibrous webs, is another promising avenue for developing immediate-release dosage forms with enhanced absorption. mdpi.com

Deeper Computational Insights into Ligand-Receptor Dynamics and Polymorphism

Computational methods are becoming increasingly valuable in drug discovery and development. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interaction between Levocetirizine and the histamine H1 receptor at an atomic level. mdpi.commdpi.com Future computational studies could explore the impact of genetic variations (polymorphisms) in the H1 receptor on Levocetirizine's binding affinity and efficacy, paving the way for personalized medicine approaches. Furthermore, computational tools can be used to predict and characterize the different solid-state forms (polymorphs) of Levocetirizine dihydrochloride, which is crucial for ensuring the stability and bioavailability of the final drug product.

Table 2: Computational Approaches in Levocetirizine Research

Computational TechniqueApplication
Molecular DockingPredicts the preferred binding orientation of Levocetirizine to the H1 receptor.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the Levocetirizine-receptor complex over time. mdpi.com
Polymorph PredictionIdentifies and ranks the stability of different crystalline forms of the drug.

Investigation of Novel Non-Pharmacological Applications

While primarily used as a pharmaceutical, the unique chemical properties of this compound may lend themselves to other applications. For instance, its chiral nature could be exploited in the field of analytical chemistry for the separation of other chiral compounds. Additionally, its high affinity and selectivity for the histamine H1 receptor could potentially be utilized in the development of biosensors for detecting histamine in various biological or environmental samples. These novel applications, though speculative, represent an exciting frontier for future research.

Q & A

Q. What analytical methods are commonly validated for quantifying levocetirizine dihydrochloride in multi-drug formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with validated parameters including specificity, linearity (4–24 µg/mL for levocetirizine), precision (RSD ≤5%), and robustness. A typical method employs a C18 column (150 mm × 4.6 mm), acetonitrile:water (60:40, pH 6 adjusted with orthophosphoric acid) as the mobile phase, and UV detection at 257 nm. Retention times for this compound are ~2.4 minutes under these conditions . Recovery studies confirm accuracy (100.18–100.88%) .

Q. How are impurities in this compound quantified, and what are the pharmacopeial limits?

Impurity profiling follows USP guidelines using RP-HPLC with a mobile phase of acetonitrile:water:sulfuric acid (93:6.6:0.4). Key impurities include chlorobenzhydryl piperazine (limit 0.2%), levocetirizine amide (0.2%), and unspecified impurities (0.1% each), with total impurities ≤0.5% . System suitability requires resolution ≥3.0 between levocetirizine and impurities, tailing factor ≤2.0, and RSD ≤5% .

Q. What sample preparation and storage conditions are critical for this compound stability?

Samples must be protected from light and stored in well-sealed containers at controlled room temperature. Solutions for analysis should be prepared in mobile phase or water (pH 4.8 buffer for enantiomeric purity tests) and used within 16 hours to prevent degradation .

Q. What pharmacopeial standards are used for this compound identity and assay validation?

USP reference standards include this compound RS, cetirizine hydrochloride RS, and impurity markers (e.g., chlorobenzhydryl piperazine RS). Assays require ≥98.0% purity (dried basis) with validation via infrared spectroscopy, retention time matching, and chloride ion tests .

Advanced Research Questions

Q. How is enantiomeric purity determined, and what are the acceptable limits for the S-enantiomer?

A chiral stationary phase (e.g., Ultron ES-OVM column) with a phosphate buffer (pH 6.6)-acetonitrile (86:14) mobile phase resolves levocetirizine (R-enantiomer) from dextrocetirizine (S-enantiomer). The S-enantiomer must constitute ≤2.0% of the total peak area, calculated as Result=(rU/rT)×100\text{Result} = (r_U / r_T) \times 100, where rUr_U and rTr_T are peak responses for the S-enantiomer and total enantiomers, respectively .

Q. What stability-indicating methods are used to assess degradation under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) employ RP-HPLC with Apollo C18 columns and methanol:phosphate buffer (70:30). This compound shows susceptibility to oxidative degradation, with method validation confirming specificity (no interference from degradants) and linearity (1–3 µg/mL) .

Q. What formulation challenges arise when developing fast-dissolving this compound tablets?

Effervescent tablets require citric acid and sodium bicarbonate for rapid disintegration (<1 minute). Pre-compression parameters (flowability, moisture content) and post-compression tests (hardness, friability ≤1%, dissolution ≥90% in 1 minute) are critical. Stability studies (90 days under accelerated conditions) ensure no changes in dissolution profiles or impurity levels .

Q. How does the Biopharmaceutics Classification System (BCS) inform this compound bioequivalence studies?

Levocetirizine is classified as BCS Class 1 (high solubility, high permeability), allowing biowaivers for in vivo studies if excipients do not affect dissolution. Validated dissolution methods (e.g., USP Apparatus II at 50 rpm, pH 1.2–6.8 media) must demonstrate ≥85% release within 30 minutes .

Q. How are degradation pathways analyzed to differentiate between process-related and storage-related impurities?

Stress testing (e.g., 0.1N HCl, 3% H2_2O2_2, 80°C/75% RH) combined with mass spectrometry identifies degradation products. For example, oxidation produces N-oxide derivatives, while hydrolysis generates chlorobenzhydryl piperazine. Method validation ensures quantitation limits (LOQ ≤0.1%) align with ICH guidelines .

Q. What strategies enable simultaneous quantification of levocetirizine with antihistamines/decongestants in complex matrices?

RP-UPLC methods using C18 columns (e.g., Acquity BEH) and acetonitrile:phosphate buffer gradients achieve separation within 3.5 minutes. Validation includes specificity against matrix components (e.g., paracetamol, phenylephrine) and robustness testing (±10% flow rate, ±2 nm wavelength shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levocetirizine dihydrochloride
Reactant of Route 2
Levocetirizine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。